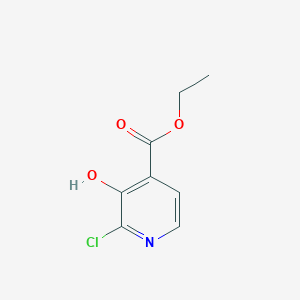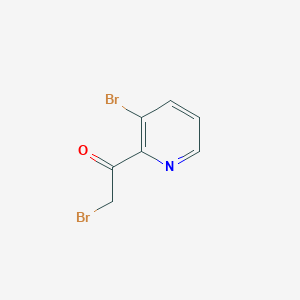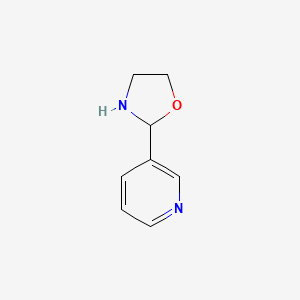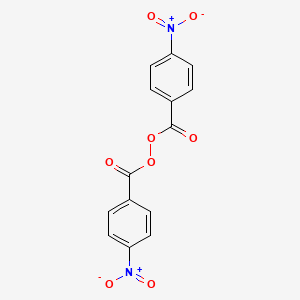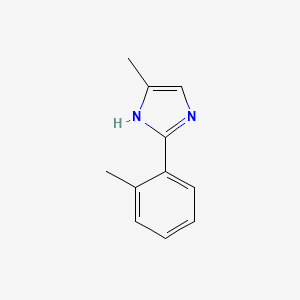
5-Methyl-2-(o-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(o-tolyl)-1H-imidazole: is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 5-position and an o-tolyl group at the 2-position. Imidazole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(o-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-toluidine with glyoxal in the presence of an acid catalyst, followed by cyclization with ammonium acetate.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for bromination reactions.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-2-(o-tolyl)-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, imidazole derivatives are studied for their enzyme inhibitory properties. They are often used in the design of enzyme inhibitors and receptor antagonists.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. Imidazole derivatives are known to exhibit a broad spectrum of biological activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This coordination can disrupt normal enzymatic functions, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methylimidazole: Another imidazole derivative with a methyl group at the 2-position.
4-Methylimidazole: Features a methyl group at the 4-position.
2-Phenylimidazole: Substituted with a phenyl group at the 2-position.
Uniqueness: 5-Methyl-2-(o-tolyl)-1H-imidazole is unique due to the presence of both a methyl group and an o-tolyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
5-methyl-2-(2-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13) |
InChI-Schlüssel |
KLTMROICNAWLMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC=C(N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



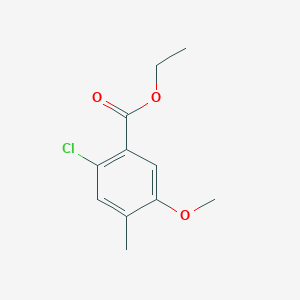
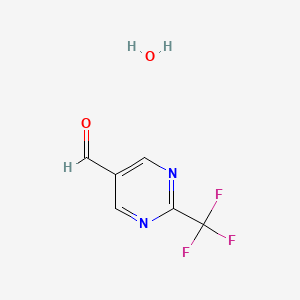

![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
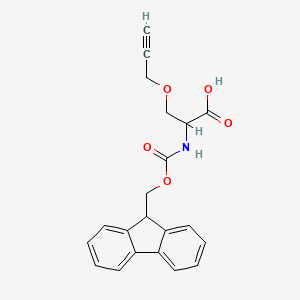
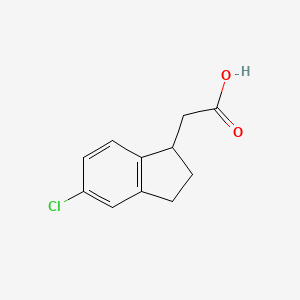
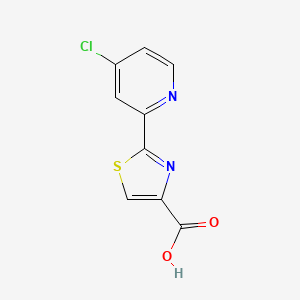
![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)
